N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-15(2)11-12-25-21-9-7-19(14-18(21)6-10-22(25)26)24-23(27)20-8-5-16(3)13-17(20)4/h5,7-9,13-15H,6,10-12H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCPIBDZOEWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is often associated with various pharmacological activities. The molecular formula is , with a molecular weight of approximately 396.5 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for further research in drug development.
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The sulfonamide moiety present in some derivatives is known for its antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
2. Neuroprotective Effects
In vitro studies have suggested that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds could potentially benefit cognitive disorders by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress .
3. Cannabinoid Receptor Modulation
Similar compounds have been identified as modulators of cannabinoid receptors, which play a crucial role in appetite regulation and metabolic processes. This suggests that this compound may influence these pathways as well .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : Starting materials are reacted to form the tetrahydroquinoline structure.
- Substitution Reactions : Functional groups are introduced through various substitution reactions to yield the final compound.
- Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing.
Case Study 1: Neuroprotective Properties
A study investigating the neuroprotective effects of tetrahydroquinoline derivatives demonstrated that certain compounds improved cell viability in models of oxidative stress. This suggests potential therapeutic applications for treating neurodegenerative diseases .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, derivatives of related compounds were tested against common bacterial strains. The results indicated that some exhibited comparable or superior activity to standard antibiotics .
Research Findings
Recent findings have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:
Comparison with Similar Compounds
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dimethoxybenzamide (CAS 954685-49-5)
- Substituents : 2,3-dimethoxybenzamide (vs. 2,4-dimethylbenzamide).
- Molecular Formula : C23H28N2O4 (MW: 396.5 g/mol).
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS 954609-03-1)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS 954683-75-1)
- Substituents : 3,4-dimethylbenzamide.
- Molecular Formula : C25H24N2O2 (MW: 384.5 g/mol).
- Key Differences : The 3,4-dimethyl configuration introduces steric hindrance, possibly affecting binding pocket accessibility .
Core Structure Modifications
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat, CAS 1428652-17-8)
- Core Structure: Tetrahydroisoquinoline (vs. tetrahydroquinoline).
- Molecular Formula : C22H25N3O2 (MW: 363.45 g/mol).
Heterocyclic Modifications
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide
- Substituents : Thiazol ring and cyclopropanecarbonyl group.
- Key Differences : The thiazol moiety introduces nitrogen-based polarity, while the cyclopropane group may improve metabolic stability .
Chiral Analogs
(S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 35)
- Substituents : Thiophene-2-carboximidamide and chiral pyrrolidine.
- Key Differences : Chirality (S/R enantiomers) significantly impacts biological activity, as seen in enantiomer-specific optical rotations ([α]25589 = −18.0° for S-enantiomer) and binding kinetics .
Structural and Functional Implications
| Compound | Core | Position 1 Substituent | Position 6 Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinolinone | Isopentyl | 2,4-dimethylbenzamide | 362.47 |
| CAS 954685-49-5 | Tetrahydroquinolinone | Isopentyl | 2,3-dimethoxybenzamide | 396.5 |
| CAS 954609-03-1 | Tetrahydroquinolinone | Benzyl | 2,4-difluorobenzamide | 392.4 |
| Baxdrostat (CAS 1428652-17-8) | Tetrahydroisoquinoline | Methyl | Propionamide | 363.45 |
| Compound 35 (S-enantiomer) | Tetrahydroquinolinone | 2-(1-Methylpyrrolidin-2-yl)ethyl | Thiophene-2-carboximidamide | 369.2 (free base) |
- Lipophilicity Trends : Isopentyl and benzyl groups enhance lipophilicity compared to smaller alkyl chains (e.g., methyl).
- Electron Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate aromatic ring reactivity.
- Steric Effects : 3,4-Dimethylbenzamide (CAS 954683-75-1) introduces greater steric bulk than 2,4-dimethylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
